

# N-phenylbenzamidine molecular structure and weight

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Compound Name: *N*-phenylbenzamidine

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An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of **N-phenylbenzamidine**

## Abstract

This technical guide provides a comprehensive overview of **N-phenylbenzamidine**, a significant chemical entity within the class of aromatic amidines. We delve into its core molecular structure, physicochemical properties, and established analytical methodologies for its characterization. With a molecular formula of  $C_{13}H_{12}N_2$  and a molecular weight of approximately 196.25 g/mol, **N-phenylbenzamidine** serves as a critical building block and structural motif in various fields, particularly in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, spectroscopic identity, and relevance as a pharmacophore. The guide consolidates data from authoritative chemical databases and scientific literature to serve as a self-validating reference for laboratory applications.

## Introduction to N-phenylbenzamidine: A Versatile Chemical Scaffold

**N-phenylbenzamidine**, systematically named N'-phenylbenzenecarboximidamide, is an organic compound featuring a central carboximidamide functional group (often referred to as an amidine group) substituted with two phenyl rings.<sup>[1][2]</sup> One phenyl group is attached to the carbon atom of the amidine core, while the other is bonded to one of the nitrogen atoms.

The amidine functional group is of particular interest to medicinal chemists. It is a potent hydrogen bond donor and can act as a bioisostere for other functional groups, enabling it to interact strongly with biological targets such as enzymes and receptors. While research on **N-phenylbenzamidine** itself is specific, the broader class of N-phenylbenzamide derivatives (which are structurally related) has been extensively studied for a range of therapeutic applications, including the development of novel antiviral, anticancer, and antischistosomal agents.<sup>[3][4][5][6][7]</sup> This highlights the potential of the **N-phenylbenzamidine** scaffold as a foundational structure for designing new pharmacologically active molecules.

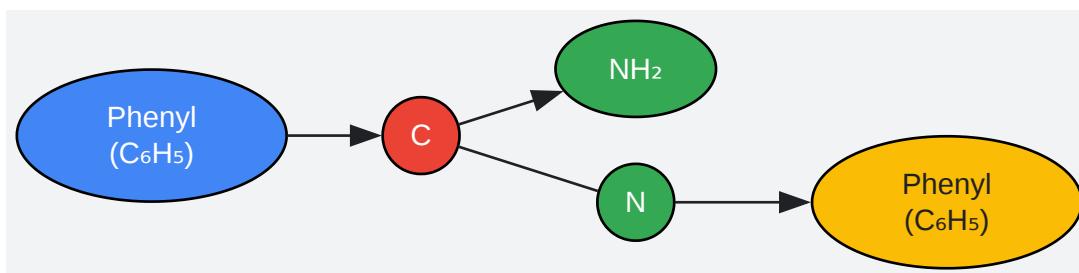
## Molecular Structure and Physicochemical Properties

### Structural Elucidation and Key Identifiers

The molecular structure of **N-phenylbenzamidine** is defined by a central carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. This arrangement allows for resonance, which delocalizes the pi-electrons across the N-C-N system and influences the group's chemical reactivity and basicity.

Key Identifiers:

- IUPAC Name: N'-phenylbenzenecarboximidamide<sup>[1][2]</sup>
- Molecular Formula: C<sub>13</sub>H<sub>12</sub>N<sub>2</sub><sup>[1][2][8]</sup>
- CAS Number: 1527-91-9<sup>[2][9]</sup>
- SMILES: C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N<sup>[2][8]</sup>
- InChI Key: MPYOKHFSBKUKPQ-UHFFFAOYSA-N<sup>[1][2]</sup>



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Caption: Logical diagram of the **N-phenylbenzamidine** molecular structure.

## Quantitative Physicochemical Data

The following table summarizes the key computed and experimental properties of **N-phenylbenzamidine**, which are critical for applications in drug design and chemical synthesis.

Property	Value	Source
Molecular Weight	196.25 g/mol	PubChem[1]
Exact Mass	196.100048391 Da	PubChem[1]
XLogP3-AA (Lipophilicity)	2.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed by Cactvs)
Rotatable Bond Count	2	PubChem (Computed by Cactvs)
Topological Polar Surface Area	38.4 Å <sup>2</sup>	PubChem (Computed)[10]
Solubility	>29.4 µg/mL (at pH 7.4)	PubChem (Experimental)[1]

## Experimental Protocols: Synthesis and Characterization

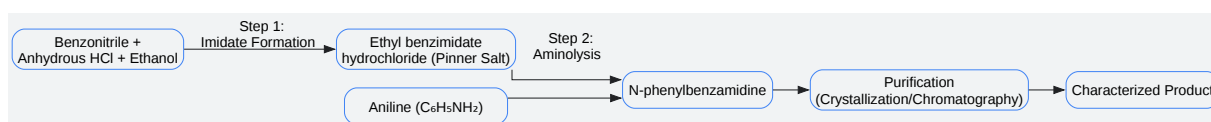
### Synthetic Strategy: An Expert's Perspective

The synthesis of N-substituted amidines like **N-phenylbenzamidine** is a well-established field in organic chemistry. While numerous specific methods exist, the choice of route is often dictated by the availability of starting materials and the desired scale. A prevalent and robust method involves the Pinner reaction or its variations.

Causality Behind the Pinner Reaction Choice: This pathway is advantageous because it starts from readily available nitriles (in this case, benzonitrile). The reaction proceeds through an

imide intermediate, which is then converted to the amidine. This multi-step process allows for controlled introduction of the different substituent groups (the N-phenyl group), providing high yields and purity.

A generalized workflow for a Pinner-type synthesis is as follows:



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Caption: Generalized workflow for the synthesis of **N-phenylbenzamidinium**.

## Protocol for Spectroscopic Characterization

To ensure the identity and purity of synthesized **N-phenylbenzamidinium**, a combination of spectroscopic methods is required. This multi-faceted approach provides a self-validating system where data from each technique corroborates the others.

### 1. Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy:

- Objective: To confirm the presence and connectivity of protons in the molecule.
- Methodology:
  - Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
  - Acquire the  $^1\text{H}$  NMR spectrum on a 400 MHz or higher spectrometer.
- Expected Results:
  - Aromatic Protons (Ar-H): A complex multiplet region between  $\delta$  7.0-8.0 ppm, integrating to 10 protons.

- Amine Protons (N-H): A broad singlet that can appear over a wide chemical shift range (typically  $\delta$  5.0-9.0 ppm), integrating to 2 protons. Its position is highly dependent on solvent and concentration.

## 2. Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy:

- Objective: To identify all unique carbon environments in the molecule.
- Methodology:
  - Use the same sample prepared for  $^1\text{H}$  NMR.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Expected Results:
  - Aromatic Carbons: Multiple signals in the  $\delta$  120-145 ppm range.
  - Amidine Carbon (C=N): A characteristic signal in the downfield region, typically around  $\delta$  160-170 ppm.

## 3. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and confirm the molecular formula.
- Methodology:
  - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
  - Analyze using Electrospray Ionization (ESI) or another soft ionization technique.
- Expected Results:
  - The mass spectrum should show a prominent peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z \approx 197.11$ .

## 4. Infrared (IR) Spectroscopy:

- Objective: To identify the key functional groups present.

- Methodology:
  - Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Expected Results:
  - N-H Stretch: A broad band or multiple sharp peaks in the 3100-3400  $\text{cm}^{-1}$  region.
  - C=N Stretch: A strong absorption band around 1630-1660  $\text{cm}^{-1}$ .
  - C-N Stretch: A band in the 1250-1350  $\text{cm}^{-1}$  region.
  - Aromatic C-H Stretch: Signals just above 3000  $\text{cm}^{-1}$ .

## Relevance and Applications in Drug Development

The structural features of **N-phenylbenzamidine** make it a compound of significant interest for drug discovery professionals. The amidine moiety is a key pharmacophore that can establish crucial interactions with biological targets.

- Hydrogen Bonding: As a strong hydrogen bond donor and acceptor, the amidine group can mimic the interactions of arginine or other charged residues within an enzyme's active site.
- Basicity: Amidines are among the strongest organic bases, and at physiological pH, they are often protonated. This positive charge can be critical for forming salt bridges with acidic residues (e.g., aspartate or glutamate) in target proteins.
- Structural Rigidity and Lipophilicity: The two phenyl groups provide a rigid, lipophilic scaffold that can be tailored to fit into specific hydrophobic pockets of a target. The measured XLogP of 2.6 indicates a balanced lipophilicity suitable for many drug candidates.[1]

The utility of the related N-phenylbenzamide scaffold has been demonstrated in the development of compounds with diverse biological activities, offering a blueprint for the potential of **N-phenylbenzamidine** derivatives. Research has shown N-phenylbenzamide analogs to be active against the pathogen *Schistosoma mansoni*[4], to possess antiviral properties against Enterovirus 71[3][6], and to serve as a basis for novel anticancer agents.[5]

[7] These examples underscore the value of the core structure for generating lead compounds in modern therapeutic development.

## Conclusion

**N-phenylbenzamidine** is a molecule of fundamental importance, characterized by a molecular weight of 196.25 g/mol and a unique structure combining a basic amidine core with two aromatic phenyl rings.[1] Its physicochemical properties, particularly its hydrogen bonding capacity and balanced lipophilicity, make its scaffold a valuable starting point for the design of new therapeutic agents. The analytical protocols detailed in this guide, including NMR, MS, and IR spectroscopy, provide a robust framework for its unambiguous identification and quality control in a research setting. For scientists and professionals in drug development, a thorough understanding of **N-phenylbenzamidine**'s molecular characteristics is essential for leveraging its full potential in the creation of next-generation chemical entities.

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